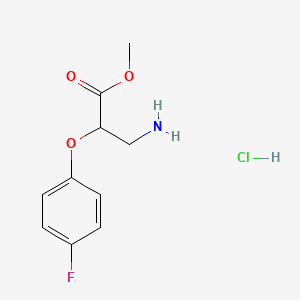

Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride

CAS No.: 1423032-11-4

Cat. No.: VC2865128

Molecular Formula: C10H13ClFNO3

Molecular Weight: 249.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423032-11-4 |

|---|---|

| Molecular Formula | C10H13ClFNO3 |

| Molecular Weight | 249.66 g/mol |

| IUPAC Name | methyl 3-amino-2-(4-fluorophenoxy)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H |

| Standard InChI Key | FRHAESPXBVSKIJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CN)OC1=CC=C(C=C1)F.Cl |

| Canonical SMILES | COC(=O)C(CN)OC1=CC=C(C=C1)F.Cl |

Introduction

Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is a complex organic compound with a molecular formula of C10H13ClFNO3 and a molecular weight of approximately 249.67 g/mol. This compound is characterized by the presence of a methyl ester, an amino group, and a 4-fluorophenoxy moiety, which contribute to its unique chemical properties and potential biological activities. It is commonly encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals.

Synthesis Methods

The synthesis of methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride typically involves several steps, including the reaction of 4-fluorophenol with a suitable alkylating agent to form the corresponding ether, followed by reaction with propanoic acid derivatives under acidic conditions. Each step requires careful optimization to yield high-purity products suitable for biological testing.

Potential Applications

This compound is a candidate for diverse applications in medicinal chemistry and pharmacology due to its structural attributes that enhance biological activity and reactivity. Interaction studies involving methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride focus on its binding affinity and efficacy with various biological targets, providing insights into its potential therapeutic value and mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C10H13ClFNO2 | Similar fluorinated phenyl structure; different positioning of amino group |

| Methyl 3-amino-2-(phenoxy)propanoate hydrochloride | C10H13ClNO3 | Lacks fluorine substitution; potential differences in biological activity |

| Methyl 3-amino-2-(3-fluorophenoxy)propanoate hydrochloride | C10H13ClFNO3 | Different fluorine positioning; may exhibit unique properties |

These compounds highlight the uniqueness of methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride due to its specific functional groups and structural arrangement, which may lead to distinct biological activities and applications.

Research Findings and Future Directions

Further studies are required to elucidate the specific biological mechanisms and therapeutic applications of this compound. The versatility of its structure makes it a promising candidate for research in medicinal chemistry and pharmacology. Interaction studies with biological targets can provide valuable insights into its potential therapeutic value and mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume